5-(benzyloxy)-1-methyl-4-oxo-N-(4-sulfamoylbenzyl)-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-(Benzyloxy)-1-methyl-4-oxo-N-(4-sulfamoylbenzyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, particularly calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-methyl-4-oxo-N-(4-sulfamoylbenzyl)-1,4-dihydropyridine-2-carboxamide typically involves multiple steps:
Formation of the Dihydropyridine Core: The Hantzsch dihydropyridine synthesis is a common method used. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.
Introduction of the Benzyloxy Group: This can be achieved through a nucleophilic substitution reaction where a benzyloxy group is introduced to the dihydropyridine core.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzyloxy and sulfamoyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with a dihydropyridine core are often studied for their potential as calcium channel blockers. This makes 5-(benzyloxy)-1-methyl-4-oxo-N-(4-sulfamoylbenzyl)-1,4-dihydropyridine-2-carboxamide a candidate for pharmacological studies.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects, particularly in cardiovascular diseases where calcium channel blockers are commonly used.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-1-methyl-4-oxo-N-(4-sulfamoylbenzyl)-1,4-dihydropyridine-2-carboxamide would likely involve interaction with calcium channels, similar to other dihydropyridine derivatives. It may bind to the L-type calcium channels, inhibiting calcium influx into cells, which can lead to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Nicardipine: Used for its vasodilatory properties in the treatment of high blood pressure.
Uniqueness
What sets 5-(benzyloxy)-1-methyl-4-oxo-N-(4-sulfamoylbenzyl)-1,4-dihydropyridine-2-carboxamide apart is the presence of the benzyloxy and sulfamoyl groups, which could impart unique pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or reduced side effects compared to other dihydropyridine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxy-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-24-13-20(29-14-16-5-3-2-4-6-16)19(25)11-18(24)21(26)23-12-15-7-9-17(10-8-15)30(22,27)28/h2-11,13H,12,14H2,1H3,(H,23,26)(H2,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFGKDFSXQWANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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